molecular formula C16H20NO3P B14446146 Diphenyl (1-amino-2-methylpropyl)phosphonate CAS No. 73270-42-5

Diphenyl (1-amino-2-methylpropyl)phosphonate

Cat. No.: B14446146
CAS No.: 73270-42-5
M. Wt: 305.31 g/mol
InChI Key: OFQJMBVXCZFBPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl (1-amino-2-methylpropyl)phosphonate can be synthesized through various methods. One common method involves the reaction of anilines with triphenyl phosphite in the presence of a catalytic amount of salicylic acid at 20°C. This reaction proceeds via radical-radical coupling and tolerates a wide range of functional groups .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction with salicylic acid as a catalyst makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Diphenyl (1-amino-2-methylpropyl)phosphonate undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Hydrolysis
Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives .

Scientific Research Applications

Diphenyl (1-amino-2-methylpropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl (1-amino-2-methylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds:

  • Diphenylphosphite
  • Ethyl diphenylphosphinite
  • Diethyl phenylphosphonite

Uniqueness: Diphenyl (1-amino-2-methylpropyl)phosphonate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and functional group tolerance, making it suitable for a broader range of applications .

Properties

CAS No.

73270-42-5

Molecular Formula

C16H20NO3P

Molecular Weight

305.31 g/mol

IUPAC Name

1-diphenoxyphosphoryl-2-methylpropan-1-amine

InChI

InChI=1S/C16H20NO3P/c1-13(2)16(17)21(18,19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-13,16H,17H2,1-2H3

InChI Key

OFQJMBVXCZFBPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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